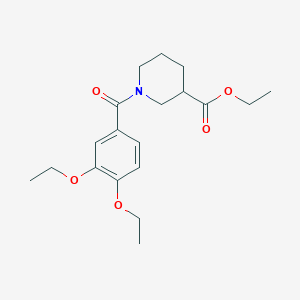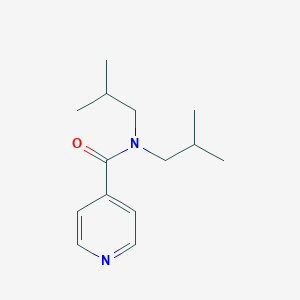
N,N-bis(2-methylpropyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-methylpropyl)pyridine-4-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively researched for its therapeutic potential in various medical conditions. BPC-157 is a stable gastric peptide that has been shown to have a wide range of beneficial effects on the body, including promoting healing, reducing inflammation, and improving tissue repair.
Wirkmechanismus
The exact mechanism of action of N,N-bis(2-methylpropyl)pyridine-4-carboxamide is not fully understood, but it is believed to work by promoting the production of growth factors and other signaling molecules that promote healing and tissue repair. N,N-bis(2-methylpropyl)pyridine-4-carboxamide also appears to have anti-inflammatory effects by reducing the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects on the body. It promotes the production of growth factors and other signaling molecules that promote healing and tissue repair. N,N-bis(2-methylpropyl)pyridine-4-carboxamide also appears to have anti-inflammatory effects by reducing the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines. Additionally, N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been shown to have neuroprotective effects, protecting neurons from damage caused by toxins or injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N-bis(2-methylpropyl)pyridine-4-carboxamide is its stability and ease of synthesis. It can be synthesized in the laboratory using solid-phase peptide synthesis and is stable in the stomach, making it an attractive candidate for oral administration. However, one limitation of N,N-bis(2-methylpropyl)pyridine-4-carboxamide is its limited bioavailability, which may limit its therapeutic potential in some applications.
Zukünftige Richtungen
There are many potential future directions for research on N,N-bis(2-methylpropyl)pyridine-4-carboxamide. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD), a chronic condition characterized by inflammation of the gut. N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been shown to have anti-inflammatory effects in animal models of IBD, and further research is needed to determine its potential efficacy in humans. Additionally, N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine the optimal dosing and administration of N,N-bis(2-methylpropyl)pyridine-4-carboxamide for these applications.
Synthesemethoden
N,N-bis(2-methylpropyl)pyridine-4-carboxamide is synthesized in the laboratory using solid-phase peptide synthesis. This process involves the stepwise addition of amino acids to a growing peptide chain, which is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been extensively researched for its therapeutic potential in various medical conditions. It has been shown to promote healing and tissue repair in animal models of tendon and ligament injuries, muscle tears, and bone fractures. N,N-bis(2-methylpropyl)pyridine-4-carboxamide has also been shown to have anti-inflammatory effects, reducing inflammation in the gut and joints. Additionally, N,N-bis(2-methylpropyl)pyridine-4-carboxamide has been shown to have neuroprotective effects, protecting neurons from damage caused by toxins or injury.
Eigenschaften
Produktname |
N,N-bis(2-methylpropyl)pyridine-4-carboxamide |
|---|---|
Molekularformel |
C14H22N2O |
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
N,N-bis(2-methylpropyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H22N2O/c1-11(2)9-16(10-12(3)4)14(17)13-5-7-15-8-6-13/h5-8,11-12H,9-10H2,1-4H3 |
InChI-Schlüssel |
RNQRHZMGFCEUGG-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=NC=C1 |
Kanonische SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



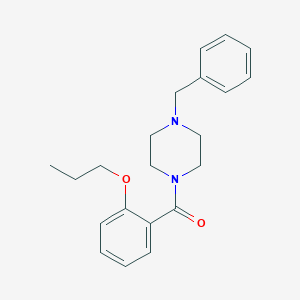
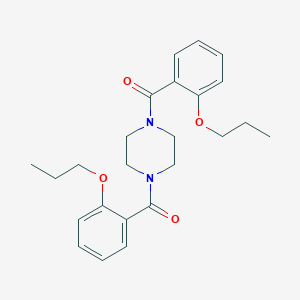
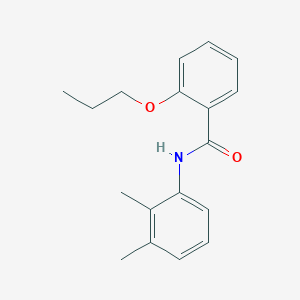
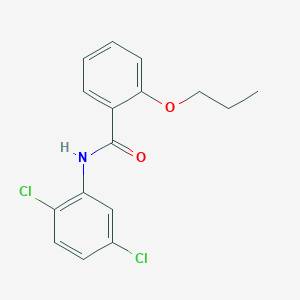
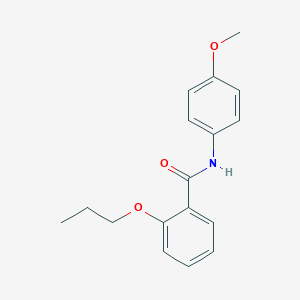
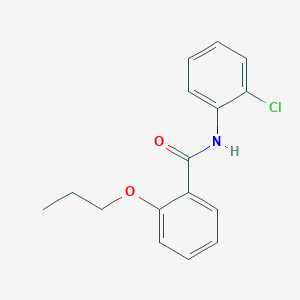
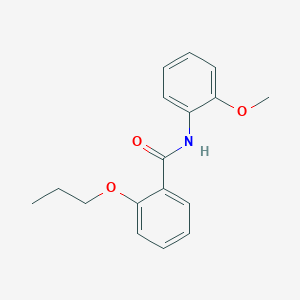
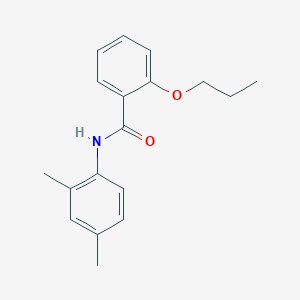
![Methyl 4-[(2-propoxybenzoyl)amino]benzoate](/img/structure/B255618.png)
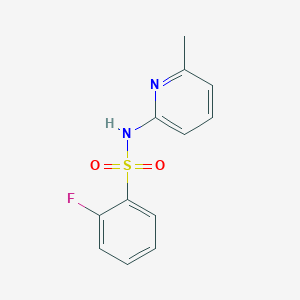
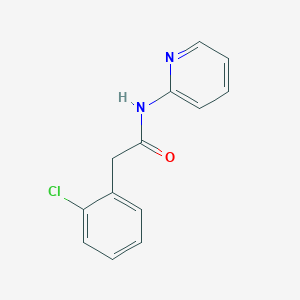
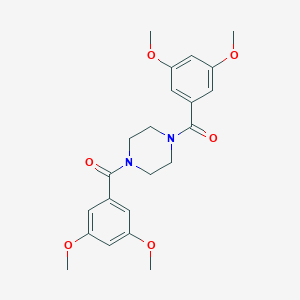
![1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine](/img/structure/B255626.png)
